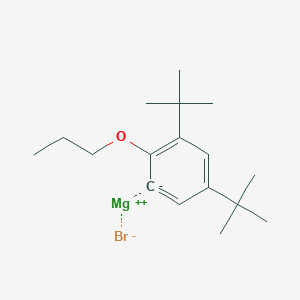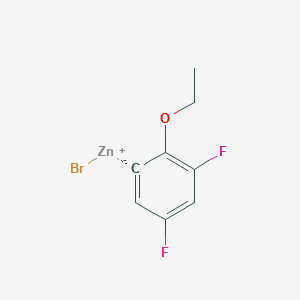
(2-Ethoxy-3,5-difluorophenyl)Zinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-ethoxy-3,5-difluorophenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of ethoxy and difluorophenyl groups enhances its reactivity and selectivity in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-ethoxy-3,5-difluorophenyl)zinc bromide typically involves the reaction of 2-ethoxy-3,5-difluorophenyl bromide with zinc powder in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
2-ethoxy-3,5-difluorophenyl bromide+Zn→(2-ethoxy-3,5-difluorophenyl)zinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to avoid impurities that could affect the reactivity of the final product.
化学反应分析
Types of Reactions
(2-ethoxy-3,5-difluorophenyl)zinc bromide undergoes various types of reactions, including:
Cross-Coupling Reactions: It is commonly used in Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Substitution Reactions: It can participate in nucleophilic substitution reactions, replacing halide groups in organic molecules.
Common Reagents and Conditions
Catalysts: Palladium or nickel catalysts are often used in cross-coupling reactions.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc reagent.
Temperature: Reactions are typically carried out at room temperature to moderate heating, depending on the specific transformation.
Major Products
The major products formed from these reactions are typically biaryl compounds or substituted aromatic compounds, depending on the nature of the electrophilic partner.
科学研究应用
Chemistry
In organic chemistry, (2-ethoxy-3,5-difluorophenyl)zinc bromide is used to synthesize complex molecules, including pharmaceuticals and agrochemicals. Its ability to form carbon-carbon bonds efficiently makes it a valuable tool in the synthesis of various organic compounds.
Biology and Medicine
While direct applications in biology and medicine are limited, the compounds synthesized using this reagent can have significant biological activity. For example, it can be used to create intermediates in the synthesis of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and materials. Its role in the synthesis of advanced materials, such as polymers and electronic components, is also noteworthy.
作用机制
The mechanism by which (2-ethoxy-3,5-difluorophenyl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various nucleophilic addition or substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophilic partner.
相似化合物的比较
Similar Compounds
(2-ethoxyphenyl)zinc bromide: Lacks the difluorophenyl groups, resulting in different reactivity and selectivity.
(3,5-difluorophenyl)zinc bromide: Lacks the ethoxy group, which can affect its solubility and reactivity.
(2-methoxy-3,5-difluorophenyl)zinc bromide: Similar structure but with a methoxy group instead of an ethoxy group, leading to different electronic effects.
Uniqueness
The presence of both ethoxy and difluorophenyl groups in (2-ethoxy-3,5-difluorophenyl)zinc bromide makes it unique in terms of its reactivity and selectivity. These functional groups can influence the electronic properties of the compound, making it more suitable for specific types of chemical transformations.
属性
分子式 |
C8H7BrF2OZn |
|---|---|
分子量 |
302.4 g/mol |
IUPAC 名称 |
bromozinc(1+);1-ethoxy-2,4-difluorobenzene-6-ide |
InChI |
InChI=1S/C8H7F2O.BrH.Zn/c1-2-11-8-4-3-6(9)5-7(8)10;;/h3,5H,2H2,1H3;1H;/q-1;;+2/p-1 |
InChI 键 |
MLLXTMDVQTXLDJ-UHFFFAOYSA-M |
规范 SMILES |
CCOC1=C(C=C(C=[C-]1)F)F.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





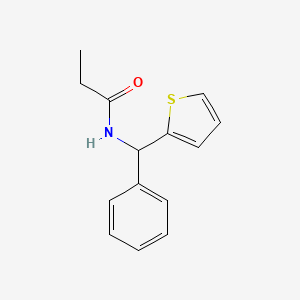
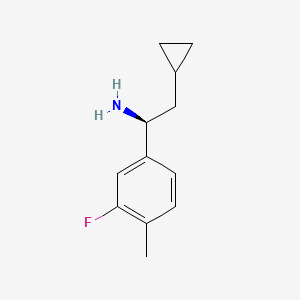
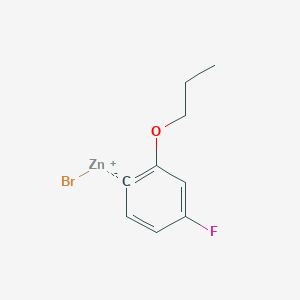
![2-(5-Amino-2-(N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)sulfamoyl)phenyl)acetic acid](/img/structure/B14889987.png)
![N-[[4-[(6-Chloro-3-pyridinyl)methoxy]-3-methoxyphenyl]methyl]-3,4-dimethoxybenzeneethanamine hydrochloride](/img/structure/B14889994.png)
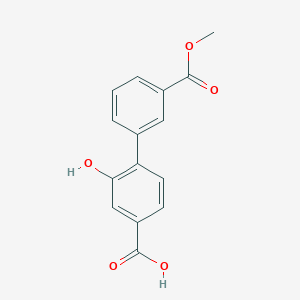
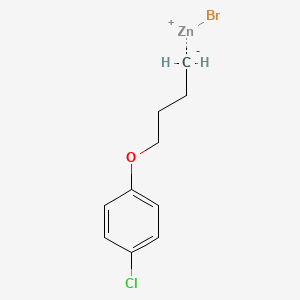
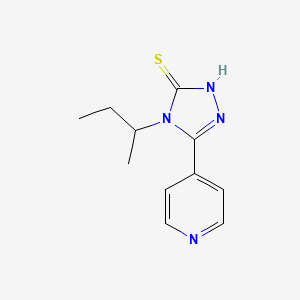
![(R,Z)-3-((4-Oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)amino)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one](/img/structure/B14890028.png)
![2-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-thieno[3,4-d]pyrimidin-4-one](/img/structure/B14890032.png)
